Isonicoteine-3,4,5,6-d4
Description
Isonicoteine-3,4,5,6-d4 is a deuterated derivative of isonicoteine, a compound structurally related to nicotine or isonicotinic acid derivatives. The "-3,4,5,6-d4" notation indicates the substitution of four hydrogen atoms with deuterium at positions 3, 4, 5, and 6 of the molecule’s aromatic or heterocyclic ring. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification. The compound is cataloged under CAS numbers such as 1020719-56-5 and is available through specialized suppliers like TRC (Toronto Research Chemicals) .
Properties
CAS No. |
1020719-56-5 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
160.212 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H/i1D,2D,5D,7D |
InChI Key |
VEKIYFGCEAJDDT-FFLOCCJLSA-N |
SMILES |
C1=CC=NC(=C1)C2=CN=CC=C2 |
Synonyms |
2,3’-Bipyridine-3,4,5,6-d4, 2,3’-Dipyridyl-3,4,5,6-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Structural and Isotopic Similarities
Isonicoteine-3,4,5,6-d4 belongs to a broader class of deuterated compounds used for isotopic dilution MS (IDMS). Key structural analogs include:
Key Insight : All these compounds share deuterium substitution at the 3,4,5,6 positions, typically on aromatic rings, to minimize isotopic effects during chromatography while enabling distinct MS detection.
Pharmacokinetic and Metabolic Differences
Deuteration can alter metabolic pathways. For instance:
- Mono-Cyclohexyl Phthalate-3,4,5,6-d4 exhibits modified pharmacokinetics due to the kinetic isotope effect, slowing hepatic metabolism .
Implication : this compound may resist enzymatic degradation in vivo, but its primary role remains analytical rather than therapeutic.
Key Distinctions from Non-Deuterated Analogs
| Parameter | This compound | Non-Deuterated Isonicoteine |
|---|---|---|
| Molecular Weight | Slightly higher (exact Δ unavailable) | Lower |
| MS Detection | Distinct m/z signals | Overlaps with matrix ions |
| Metabolic Stability | Potentially higher | Subject to enzymatic cleavage |
| Application | Internal standard for IDMS | Target analyte |
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